molecular formula C39H54O5 B176421 3-O-p-Coumaroyloleanolic acid CAS No. 151334-06-4

3-O-p-Coumaroyloleanolic acid

Cat. No. B176421
CAS RN: 151334-06-4
M. Wt: 602.8 g/mol
InChI Key: PSKOYUFGDWKJBO-CEDKKCENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-p-Coumaroyloleanolic acid is a type of triterpenoid . It is sourced from the roots of Sanguisorba officinalis .


Synthesis Analysis

The synthesis of 3-O-p-Coumaroyloleanolic acid involves lignin accumulation in pear fruits. Two monolignoid biosynthetic genes, 4-coumarate:coenzyme A ligase (4CL) and p-coumaric acid 3-hydroxylase (C3H), play a significant role in this process .


Molecular Structure Analysis

The molecular formula of 3-O-p-Coumaroyloleanolic acid is C39H54O5 . The structure determination of oleanolic and ursolic acids, which are similar to 3-O-p-Coumaroyloleanolic acid, can be achieved through a combined density functional theory/vibrational spectroscopy methodology .


Physical And Chemical Properties Analysis

3-O-p-Coumaroyloleanolic acid has a molecular weight of 602.9 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cancer Research and Therapeutic Potential

3-O-p-Coumaroyloleanolic acid, identified from Aronia extracts, has demonstrated significant potential in breast cancer therapy. It inhibits breast cancer cell proliferation and mammosphere formation, impacting cancer stem cells (CSCs) which are known for their drug and radiation resistance. This compound preferentially reduces the protein levels of c-Myc, a critical CSC survival factor, by inducing its degradation. Such findings suggest its novel use in breast cancer treatment through the disruption of CSC survival mechanisms (Choi et al., 2018).

Antioxidant and Anti-Inflammatory Properties

3-O-p-Coumaroyloleanolic acid also exhibits antioxidant and anti-inflammatory activities. A study has shown its presence in apple peels and its potent antiproliferative activity against various human cancer cell lines. Such compounds are partly responsible for the anticancer activities of whole apples (He & Liu, 2007).

Impact on Lipid Metabolism

In the context of lipid metabolism, this compound has shown significant inhibitory activity on pancreatic lipase, an enzyme critical for fat digestion. This implies its potential application in managing obesity and related metabolic disorders (Jang et al., 2008).

Role in Plant Biology and Agriculture

From a botanical perspective, 3-O-p-Coumaroyloleanolic acid plays a role in plant biology. It's involved in the biosynthesis of chlorogenic acid in coffee trees, a major soluble phenolic compound in green beans, and has implications in agriculture and food science (Mahesh et al., 2007).

Potential in Diabetes and Metabolic Disorders Management

3-O-p-Coumaroyloleanolic acid modulates glucose and lipid metabolism, particularly in skeletal muscle cells. It activates AMP-activated protein kinase (AMPK), leading to the promotion of fatty acid β-oxidation and enhanced glucose uptake. These mechanisms suggest its potential efficacy in treating metabolic disorders such as diabetes and obesity (Yoon et al., 2013).

Applications in Genetic Engineering and Synthetic Biology

The compound has implications in genetic engineering and synthetic biology. Research has shown its involvement in the biosynthesis of phenolic esters in yeast, indicating its role in the development of new biotechnological methods for producing valuable plant secondary metabolites (Andrea et al., 2010).

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O5/c1-34(2)20-22-39(33(42)43)23-21-37(6)27(28(39)24-34)13-14-30-36(5)18-17-31(35(3,4)29(36)16-19-38(30,37)7)44-32(41)15-10-25-8-11-26(40)12-9-25/h8-13,15,28-31,40H,14,16-24H2,1-7H3,(H,42,43)/b15-10+/t28-,29-,30+,31-,36-,37+,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKOYUFGDWKJBO-CEDKKCENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-p-Coumaroyloleanolic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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